5-(4-bromophenyl)-1-(4,6-dimethylbenzo[d]thiazol-2-yl)-3-hydroxy-4-isonicotinoyl-1H-pyrrol-2(5H)-one
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Overview
Description
5-(4-bromophenyl)-1-(4,6-dimethylbenzo[d]thiazol-2-yl)-3-hydroxy-4-isonicotinoyl-1H-pyrrol-2(5H)-one is a complex organic compound that features a unique combination of functional groups, including a bromophenyl group, a dimethylbenzothiazolyl group, a hydroxy group, and an isonicotinoyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-bromophenyl)-1-(4,6-dimethylbenzo[d]thiazol-2-yl)-3-hydroxy-4-isonicotinoyl-1H-pyrrol-2(5H)-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrrole Core: The pyrrole core can be synthesized through a Paal-Knorr reaction, where a 1,4-dicarbonyl compound reacts with an amine under acidic conditions.
Introduction of the Bromophenyl Group: The bromophenyl group can be introduced via a Suzuki coupling reaction, where a bromobenzene derivative reacts with a boronic acid in the presence of a palladium catalyst.
Attachment of the Benzothiazolyl Group: The benzothiazolyl group can be attached through a nucleophilic substitution reaction, where a benzothiazole derivative reacts with an appropriate electrophile.
Addition of the Hydroxy and Isonicotinoyl Groups: The hydroxy group can be introduced through a hydroxylation reaction, while the isonicotinoyl group can be added via an acylation reaction using isonicotinoyl chloride.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automation to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxy group in the compound can undergo oxidation to form a ketone.
Reduction: The bromophenyl group can be reduced to a phenyl group using hydrogenation.
Substitution: The bromine atom in the bromophenyl group can be substituted with various nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation can be carried out using palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophilic substitution reactions can be performed using reagents like sodium azide (NaN3) or thiourea (NH2CSNH2).
Major Products Formed
Oxidation: Formation of a ketone derivative.
Reduction: Formation of a phenyl derivative.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biology, the compound may be investigated for its potential biological activities, such as antimicrobial, anticancer, or anti-inflammatory properties. Its structural features make it a candidate for drug discovery and development.
Medicine
In medicine, the compound could be explored for its therapeutic potential. Its ability to interact with biological targets may lead to the development of new pharmaceuticals for treating various diseases.
Industry
In industry, the compound can be used in the development of new materials with specific properties, such as conductivity, fluorescence, or catalytic activity. It may also find applications in the production of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of 5-(4-bromophenyl)-1-(4,6-dimethylbenzo[d]thiazol-2-yl)-3-hydroxy-4-isonicotinoyl-1H-pyrrol-2(5H)-one involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s effects may be mediated through binding to these targets, leading to inhibition or activation of specific biochemical processes.
Comparison with Similar Compounds
Similar Compounds
5-(4-chlorophenyl)-1-(4,6-dimethylbenzo[d]thiazol-2-yl)-3-hydroxy-4-isonicotinoyl-1H-pyrrol-2(5H)-one: Similar structure with a chlorine atom instead of a bromine atom.
5-(4-methylphenyl)-1-(4,6-dimethylbenzo[d]thiazol-2-yl)-3-hydroxy-4-isonicotinoyl-1H-pyrrol-2(5H)-one: Similar structure with a methyl group instead of a bromine atom.
5-(4-fluorophenyl)-1-(4,6-dimethylbenzo[d]thiazol-2-yl)-3-hydroxy-4-isonicotinoyl-1H-pyrrol-2(5H)-one: Similar structure with a fluorine atom instead of a bromine atom.
Uniqueness
The uniqueness of 5-(4-bromophenyl)-1-(4,6-dimethylbenzo[d]thiazol-2-yl)-3-hydroxy-4-isonicotinoyl-1H-pyrrol-2(5H)-one lies in its specific combination of functional groups, which imparts distinct chemical and biological properties. The presence of the bromine atom, in particular, can influence the compound’s reactivity and interactions with biological targets, making it a valuable compound for further research and development.
Properties
IUPAC Name |
(4E)-5-(4-bromophenyl)-1-(4,6-dimethyl-1,3-benzothiazol-2-yl)-4-[hydroxy(pyridin-4-yl)methylidene]pyrrolidine-2,3-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H18BrN3O3S/c1-13-11-14(2)20-18(12-13)33-25(28-20)29-21(15-3-5-17(26)6-4-15)19(23(31)24(29)32)22(30)16-7-9-27-10-8-16/h3-12,21,30H,1-2H3/b22-19+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AXKVNWNXORLYJJ-ZBJSNUHESA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=C1)SC(=N2)N3C(C(=C(C4=CC=NC=C4)O)C(=O)C3=O)C5=CC=C(C=C5)Br)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C2C(=C1)SC(=N2)N3C(/C(=C(/C4=CC=NC=C4)\O)/C(=O)C3=O)C5=CC=C(C=C5)Br)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H18BrN3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
520.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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